

Theoretical Insights into **Trichloro(trimethylamine)boron: A Technical Guide**

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Compound of Interest

Compound Name: **Trichloro(trimethylamine)boron**

Cat. No.: **B074321**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on **Trichloro(trimethylamine)boron**, a significant Lewis acid-base adduct. The document summarizes key quantitative data, outlines detailed experimental and computational protocols, and presents visual representations of its chemical behavior, offering a comprehensive resource for researchers in chemistry and drug development.

Core Molecular Properties: A Quantitative Overview

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided significant insights into the structural and energetic properties of **Trichloro(trimethylamine)boron**. These computational approaches offer a powerful complement to experimental techniques like X-ray diffraction and gas-phase electron diffraction.

Geometrical Parameters

The molecular geometry of **Trichloro(trimethylamine)boron** has been a key focus of theoretical investigations. The formation of the dative bond between the boron and nitrogen atoms leads to a distorted tetrahedral geometry around the boron center. A comparison of selected experimental and theoretical geometrical parameters is presented in Table 1.

Parameter	Experimental Value		Description
	(Gas-Phase Electron Diffraction)[1]	Theoretical Value (DFT)	
B-N Bond Length	$1.652 \pm 0.009 \text{ \AA}$	Data not available in search results	The length of the dative covalent bond between the Boron and Nitrogen atoms.
B-Cl Bond Length	$1.836 \pm 0.002 \text{ \AA}$	Data not available in search results	The length of the covalent bonds between the Boron and Chlorine atoms.
C-N Bond Length	$1.497 \pm 0.003 \text{ \AA}$	Data not available in search results	The length of the covalent bonds between the Carbon and Nitrogen atoms in the trimethylamine moiety.
Cl-B-Cl Bond Angle	$110.9 \pm 0.2^\circ$	Data not available in search results	The angle between the Chlorine, Boron, and Chlorine atoms.
C-N-C Bond Angle	$108.1 \pm 0.3^\circ$	Data not available in search results	The angle between the Carbon, Nitrogen, and Carbon atoms in the trimethylamine moiety.

Note: While DFT calculations have been performed, specific theoretical values for all parameters were not available in the provided search results. The experimental values are from a gas-phase electron diffraction study.

Vibrational Frequencies

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for characterizing the bonding within **Trichloro(trimethylamine)boron**. The formation of the B-N dative bond gives rise to a characteristic stretching vibration.

Vibrational Mode	Experimental Frequency (IR)	Theoretical Frequency (DFT)	Description
B-N Stretch	~780 cm ⁻¹	Data not available in search results	Stretching vibration of the dative bond between Boron and Nitrogen.

Note: A comprehensive list of theoretical vibrational frequencies was not available in the search results.

Methodologies and Protocols

Synthesis Protocol: Direct Adduct Formation

The primary method for the synthesis of **Trichloro(trimethylamine)boron** is the direct reaction between boron trichloride (BCl₃), a strong Lewis acid, and trimethylamine (N(CH₃)₃), a Lewis base.

Materials:

- Boron trichloride (BCl₃)
- Trimethylamine (N(CH₃)₃)
- Anhydrous, non-polar solvent (e.g., hexane or benzene)

Procedure:

- In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve trimethylamine in the anhydrous solvent in a reaction vessel equipped with a stirring mechanism and a cooling bath.
- Slowly add a solution of boron trichloride in the same solvent to the trimethylamine solution with vigorous stirring. The reaction is exothermic and should be maintained at a low

temperature to prevent side reactions.

- A white precipitate of **Trichloro(trimethylamine)boron** will form.
- After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
- The solid product is then isolated by filtration, washed with the anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

Computational Protocol: A General DFT Approach

While specific computational details from a single definitive study on **Trichloro(trimethylamine)boron** are not fully available in the provided search results, a general protocol for performing DFT calculations on such a Lewis acid-base adduct is outlined below. This protocol is based on commonly employed methodologies for similar systems.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

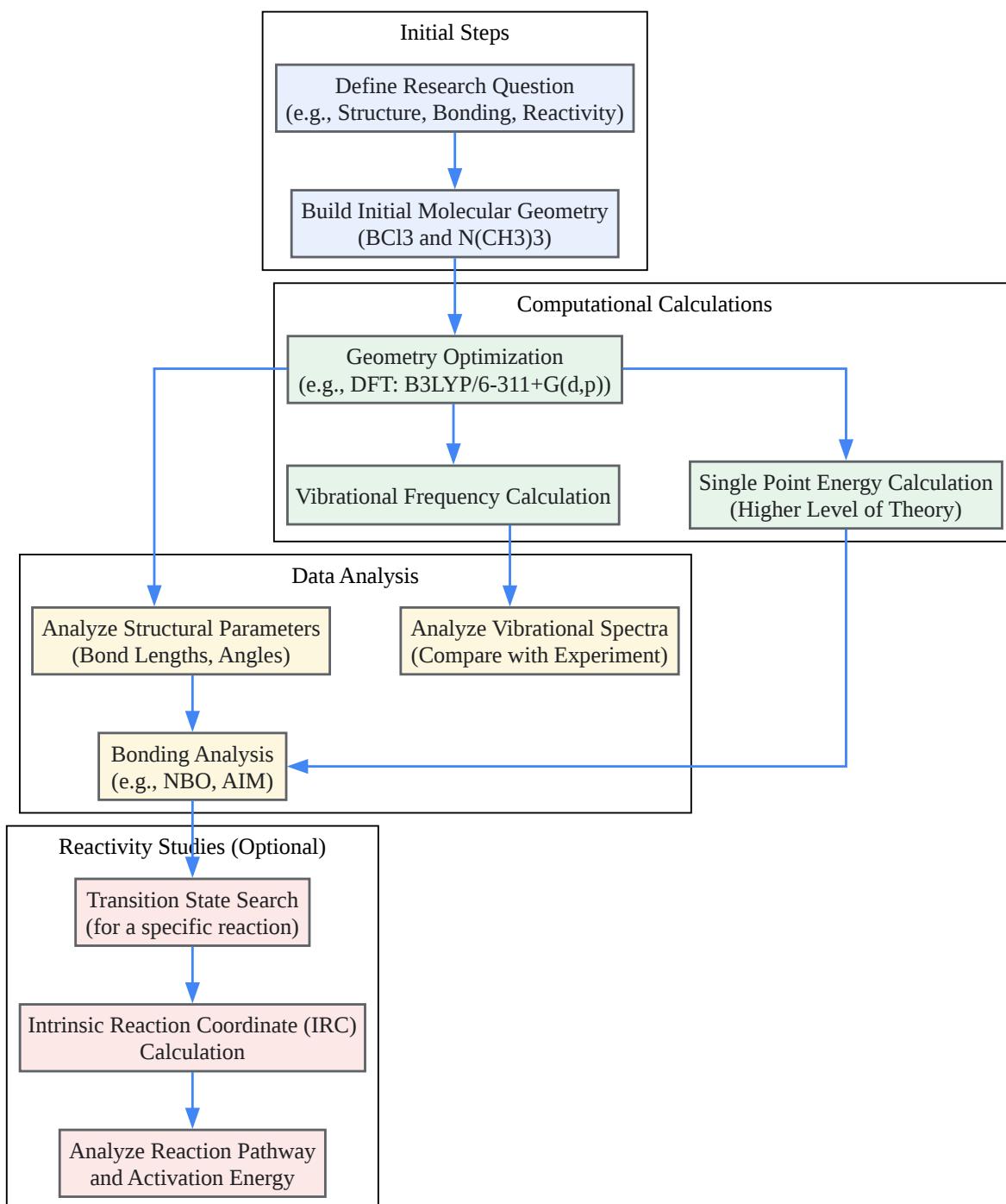
- **Geometry Optimization:**
 - **Functional:** A hybrid functional such as B3LYP is a common choice for geometry optimizations of main group compounds.
 - **Basis Set:** A Pople-style basis set like 6-311+G(d,p) is typically used to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing the lone pairs and potential charge transfer, while polarization functions (d,p) are crucial for accurately modeling the bonding.
 - **Procedure:** An initial guess for the molecular geometry is constructed. The energy of this geometry is then minimized with respect to the nuclear coordinates, resulting in the optimized equilibrium structure.
- **Vibrational Frequency Calculation:**

- Procedure: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
- Bonding Analysis:
 - Methods: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the B-N dative bond, including charge transfer and orbital interactions.

Visualizing Chemical Processes

Logical Workflow for Theoretical Investigation

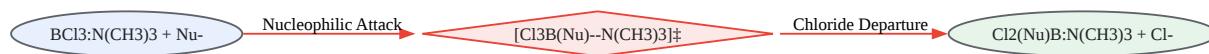
The following diagram illustrates a typical workflow for the theoretical investigation of a Lewis acid-base adduct like **Trichloro(trimethylamine)boron**.

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Caption: A flowchart outlining the typical computational workflow for the theoretical study of **Trichloro(trimethylamine)boron**.

Signaling Pathway: Nucleophilic Substitution at the Boron Center

One of the key reactions of **Trichloro(trimethylamine)boron** is nucleophilic substitution at the electron-deficient boron atom. The stability of the B-N bond often means that substitution occurs at the B-Cl positions. The following diagram illustrates the general mechanism for this process.



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Caption: A simplified representation of the nucleophilic substitution reaction pathway for **Trichloro(trimethylamine)boron**.

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References

- 1. researchgate.net [researchgate.net]
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